molecular formula C8H12ClN B1358906 7-Chloro-7-octenenitrile CAS No. 485320-18-1

7-Chloro-7-octenenitrile

Cat. No.: B1358906
CAS No.: 485320-18-1
M. Wt: 157.64 g/mol
InChI Key: OQJHREHFIMNOTC-UHFFFAOYSA-N
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Description

7-Chloro-7-octenenitrile (CAS Number: 485320-18-1) is an organic compound with the molecular formula C8H12ClN and a molecular weight of 157.64 g/mol . This molecule features both a chloroalkene and a nitrile functional group, making it a versatile bifunctional intermediate for various chemical syntheses . Its calculated physical properties include a density of approximately 0.984 g/cm³, a boiling point of about 263.4 °C at 760 mmHg, and a flash point of 103.2 °C . Chlorinated compounds, as a class, are of significant interest in scientific research, particularly in the field of medicinal chemistry, where they are key building blocks in the development of pharmaceutical agents . Similarly, nitrile groups are valuable in organic synthesis and electrochemistry due to their stability under a range of conditions . Researchers can use this compound as a precursor for the synthesis of more complex molecules. Standard safe handling procedures should be followed, including the use of personal protective equipment and working in a well-ventilated area . This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chlorooct-7-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN/c1-8(9)6-4-2-3-5-7-10/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJHREHFIMNOTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCCCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641088
Record name 7-Chlorooct-7-enenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485320-18-1
Record name 7-Chloro-7-octenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485320-18-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chlorooct-7-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 7 Chloro 7 Octenenitrile and Analogues

Strategic Approaches to the Formation of the Carbon-Halogen Bond in Alkenyl Systems

The creation of a C(sp²)-Cl bond, as seen in 7-chloro-7-octenenitrile, is a cornerstone of its synthesis. The challenge lies in controlling the placement and stereochemistry of the halogen on the double bond.

Regioselectivity is paramount when introducing a chlorine atom to a molecule with multiple potential reaction sites, such as an octenenitrile precursor. The goal is to selectively form the vinyl chloride at the 7-position. Direct C-H activation and halogenation is a powerful strategy where the use of directing groups can enhance regioselectivity. nih.gov For an octenenitrile scaffold, the nitrile group itself or a pre-installed functional group could serve to direct a metal catalyst to the desired C-H bond.

Recent advancements have focused on metal-catalyzed C-H chlorination. For instance, copper-catalyzed methods have been developed for the regioselective C-H chlorination of indoles using para-toluenesulfonyl chloride (TsCl) as the chlorine source. rsc.org Similarly, electrochemical methods using a palladium catalyst have shown high regioselectivity in the chlorination of various arenes and heterocycles. chemrxiv.org While these examples are on aromatic systems, the principles can be extended to aliphatic chains through appropriate catalyst and directing group design. nih.gov Biocatalytic approaches using Fe(II)/αKG-dependent halogenases also offer exceptional control over regioselectivity for C-H activation on aliphatic chains, allowing for chlorination at specific positions. biorxiv.org

Another approach is the hydrochlorination of a corresponding alkyne (oct-7-ynenitrile). Metal-free, atom-economical methods for the regio- and stereoselective hydrohalogenation of ynones and ynamides have been developed using complexes of HCl with 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU). acs.org These reactions operate under mild conditions and tolerate a range of functional groups, making them potentially suitable for precursors to this compound. acs.org

Table 1: Selected Regioselective Chlorination Methods

Method Catalyst / Reagent Chlorine Source Key Features
Directed C-H Chlorination Copper(II) Acetate p-Toluenesulfonyl chloride (TsCl) Employs a directing group to achieve high regioselectivity. rsc.org
Palladaelectro-catalysis Palladium Catalyst Ethyl Chloroformate Operationally simple setup with high functional group tolerance. chemrxiv.org
Biocatalytic Halogenation Fe(II)/αKG-dependent halogenase Chloride ions High selectivity for unactivated C(sp³)–H bonds in aqueous conditions. biorxiv.org
Alkyne Hydrochlorination DMPU/HCl Hydrogen Chloride Metal-free, atom-economical method for converting alkynes to vinyl chlorides. acs.org

The geometry of the double bond in this compound is a critical stereochemical feature. Generally, the addition of halogens like chlorine and bromine to alkenes proceeds with strong anti-stereoselectivity. libretexts.org This is explained by the formation of a cyclic halonium ion intermediate, which is then attacked by a halide ion from the opposite face. libretexts.org

For the synthesis of vinyl chlorides, controlling the E/Z stereochemistry is essential. In hydrochlorination of alkynes, the stereochemical outcome (syn- or anti-addition) can be controlled. For example, hydrohalogenation of ynones often results in anti-addition products, while ynamides can yield syn-addition products via a keteniminium intermediate. acs.org

Catalytic enantioselective dichlorination of alkenes presents a significant challenge but offers a path to stereocontrol. nih.gov While often focused on creating chiral centers at C(sp³)-C(sp³) bonds, the principles of controlling facial selectivity and subsequent nucleophilic attack are relevant. nih.govnih.gov For terminal alkenes, developing catalytic systems that can control the stereochemistry of the resulting vinyl halide is an active area of research. One strategy involves using a chiral catalyst to create an enantioenriched intermediate that then dictates the final stereochemistry. acs.org

Table 2: Approaches to Stereocontrolled Halogenation

Strategy Intermediate / Mechanism Stereochemical Outcome Reference
Alkene Dichlorination Cyclic halonium ion Predominantly anti-addition. libretexts.org libretexts.org
Alkyne Hydrohalogenation Concerted AdE3 (for ynones) Anti-addition product. acs.org acs.org
Alkyne Hydrohalogenation Cationic keteniminium (for ynamides) Syn-addition product. acs.org acs.org
Catalytic Enantioselective Dichlorination Chiral catalyst complex Can achieve enantioselective addition, though stereocontrol for terminal alkenes remains a challenge. acs.org acs.org

Construction of the Nitrile Moiety in Unsaturated Aliphatic Frameworks

The nitrile group is a versatile functional group that can be introduced at various stages of a synthetic sequence. researchgate.net Its synthesis in a molecule that also contains a reactive alkene and a halogen requires mild and selective methods.

One of the most common and reliable methods for synthesizing nitriles is the dehydration of primary amides. nih.govrsc.org This transformation involves the removal of a molecule of water from the primary amide group (-CONH₂) to form the cyano group (-C≡N). chemistrysteps.com A wide variety of dehydrating agents can accomplish this, ranging from classic strong reagents to milder, modern catalytic systems. chemistrysteps.comresearchgate.net

For a substrate like 7-chloro-7-octenamide, a mild dehydration method would be crucial to avoid side reactions involving the vinyl chloride moiety. Modern protocols using phosphorus-based reagents like tris(dimethylamino)phosphine, phosphorus trichloride, or triphenylphosphite can be highly efficient under mild conditions. nih.gov Another approach involves palladium-catalyzed dehydration in aqueous micelles, which is environmentally friendly and allows for low catalyst loading. rsc.org

Table 3: Selected Reagents for the Dehydration of Primary Amides

Reagent System Conditions Key Features Reference
P(NMe₂)₃ / Et₂NH Reflux in CHCl₃ High yields, broad substrate scope. nih.gov nih.gov
PCl₃ / DBU Reflux in CHCl₃ Efficient and rapid conversion. nih.gov nih.gov
P(OPh)₃ / DBU Microwave (150 °C) Very short reaction times (3-7 min). nih.gov nih.gov
Pd(OAc)₂ / "sacrificial" nitrile Aqueous micelles Green chemistry approach, recyclable medium. rsc.org rsc.org
SOCl₂, POCl₃, P₂O₅ Varies Powerful, classic dehydrating agents. chemistrysteps.com chemistrysteps.com

Nucleophilic substitution with a cyanide ion is a direct method for introducing a nitrile group. thieme-connect.de This typically involves reacting an alkyl halide with a cyanide salt. wikipedia.org For the synthesis of this compound, this approach would likely start from a dihalo-octene, where one halogen is displaced by cyanide. However, the cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or nitrogen atom, potentially forming isonitriles as a byproduct. thieme-connect.deacs.org

The choice of cyanide source and reaction conditions is critical. While alkali metal cyanides like NaCN and KCN are common, they are highly toxic. chemistryviews.org Zinc cyanide (Zn(CN)₂) is a less toxic alternative and has been used in nickel-catalyzed cyanations of unactivated secondary alkyl chlorides and bromides. chemistryviews.org For primary alkyl halides, lithium cyanide in THF is effective. thieme-connect.de The reaction of an appropriate electrophile, such as 1,7-dichloro-1-octene, with a cyanide source could potentially yield the target molecule, although controlling the regioselectivity of the substitution would be a significant challenge.

Table 4: Selected Nucleophilic Cyanation Methods

Cyanide Source Catalyst / Conditions Substrate Scope Reference
Zn(CN)₂ NiCl₂·6H₂O / Xantphos Unactivated secondary alkyl chlorides/bromides. chemistryviews.org chemistryviews.org
LiCN THF Primary alkyl halides. thieme-connect.de thieme-connect.de
KCN or NaCN DMSO or DMF Primary, benzylic, and allylic halides. thieme-connect.dewikipedia.org thieme-connect.dewikipedia.org
TMSCN / TBAF Acetonitrile Alkyl halides (generates potent cyanide source in situ). thieme-connect.de thieme-connect.de

Olefination reactions provide a powerful means to construct the carbon-carbon double bond and introduce the nitrile functionality simultaneously. These methods typically involve reacting a carbonyl compound with a reagent that contains both a nitrile and a group that facilitates C=C bond formation. organic-chemistry.org

A prominent example is the Horner-Wadsworth-Emmons (HWE) reaction, which can be used to synthesize α,β-unsaturated nitriles with high E-stereoselectivity. researchgate.net In the context of this compound, this could involve the reaction of a chloro-aldehyde or chloro-ketone with a phosphonate (B1237965) carbanion bearing a nitrile group.

More recent developments include transition-metal-catalyzed α-olefination of nitriles using alcohols as starting materials. organic-chemistry.orgacs.org For instance, manganese and cobalt pincer complexes can catalyze the dehydrogenative coupling of primary alcohols with nitriles to generate vinyl nitriles, producing only water and hydrogen gas as byproducts. organic-chemistry.org Another strategy involves the reductive decyanation of tertiary nitrile precursors to form organolithium intermediates, which can then be trapped with electrophiles to form complex products. nih.gov These advanced methods offer atom-economical and environmentally benign routes to unsaturated nitriles. organic-chemistry.org

Table 5: Olefination Strategies for Synthesizing Unsaturated Nitriles

Reaction Type Reagents Key Features Reference
Horner-Wadsworth-Emmons Carbonyl + Nitrile-containing phosphonate Generally provides high E-stereoselectivity for α,β-unsaturated nitriles. researchgate.net researchgate.net
Dehydrogenative Coupling Nitrile + Primary alcohol Catalyzed by Mn or Co pincer complexes; atom-economical. organic-chemistry.org organic-chemistry.org
Oxidative Olefination Alcohol + Nitrile Nickel(II) complex catalyzes conversion of alcohols to trans-cinnamonitriles. organic-chemistry.org organic-chemistry.org
Reductive Decyanation Tertiary nitrile + LiDBB Forms tertiary organolithium intermediates for reaction with electrophiles. nih.gov nih.gov

Convergent and Divergent Synthetic Pathways to this compound and Its Functionalized Precursors

The synthesis of a specialized molecule like this compound can be approached through either convergent or divergent strategies, each offering distinct advantages.

In contrast, a divergent synthesis begins with a common precursor that is sequentially modified to generate a library of related compounds. rsc.org This strategy is particularly useful for exploring structure-activity relationships by creating a range of analogues from a single starting material. For instance, a common precursor like 7-octenenitrile (B1311348) could be subjected to various halogenation and functionalization reactions to produce this compound and other derivatives. This allows for the systematic modification of the molecule to study the impact of different functional groups.

The choice between these pathways depends on the specific research or production goals, such as yield optimization, analogue generation, or precursor availability.

Catalytic Systems for the Synthesis of Halogenated Unsaturated Nitriles

The introduction of both a halogen and a nitrile group into an unsaturated carbon chain necessitates the use of highly selective and efficient catalytic systems. Both transition metal and organocatalytic approaches have shown significant promise in the synthesis of related halogenated unsaturated compounds.

Transition Metal-Catalyzed Transformations (e.g., Pd, Mn, Co)

Transition metals, particularly palladium, have been extensively used in the formation of vinyl chlorides and the synthesis of nitriles. acs.orgorganic-chemistry.org

Palladium-Catalyzed Reactions:

Palladium catalysts are well-known for their role in cross-coupling reactions and have been employed in the synthesis of vinyl chlorides from various precursors. acs.org For the synthesis of this compound, a plausible route involves the palladium-catalyzed hydrochlorination of a suitable alkyne precursor, such as 7-octynenitrile. Research has shown that gold-catalyzed hydrochlorination of terminal alkynes can proceed with high regioselectivity and tolerance for functional groups like nitriles. acs.orgnih.gov A similar palladium-catalyzed approach could offer a viable pathway.

Another potential palladium-catalyzed method is the cross-coupling of a vinylating agent with a suitable chlorinated species. For example, a Negishi or Stille coupling could be employed to form the vinyl chloride moiety.

Catalyst SystemReactantsProduct TypeReported YieldsReference
PdCl2(dppf)·CH2Cl2 / Cs2CO3Aryl halides/triflates and potassium alkyltrifluoroboratesAlkylated arenes/alkenesGood to very good acs.org
Au/Al2O3Terminal alkynes, HCl/DMPUMarkovnikov vinyl chloridesGood acs.org
Pd(OAc)2 / LigandAlkenes, CO, Chlorosilane/AcOHAlkyl acid chloridesGood to high nih.gov

Manganese and Cobalt-Catalyzed Reactions:

While less common than palladium for vinyl chloride synthesis, manganese and cobalt catalysts have shown utility in the alkylation of nitriles. acs.org Homogeneous manganese and cobalt complexes can catalyze the α-alkylation of nitriles with alcohols, which could be a key step in the synthesis of functionalized precursors for this compound. acs.org These non-precious metal catalysts offer a more sustainable and cost-effective alternative to palladium.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. Current time information in Bangalore, IN. For the synthesis of halogenated unsaturated nitriles, organocatalysts can be employed for various transformations, including the enantioselective halogenation of alkenes. netlify.app

Chiral amines and phosphoric acids have been used to catalyze the aminohalogenation of alkenes, demonstrating the potential for stereoselective introduction of a halogen atom. netlify.app While direct application to this compound is not documented, these methods provide a foundation for developing organocatalytic routes to chiral halogenated nitriles. For instance, an organocatalytic chlorination of an unsaturated nitrile precursor could be a key step. The development of such methods would be highly valuable for accessing enantiomerically enriched versions of the target molecule.

Catalyst TypeReactionSubstratesKey FeaturesReference
Chiral Phosphoric AcidsEnantioselective α-brominationEnecarbamatesLow catalyst loading, mild conditions netlify.app
Chiral AminesEnantioselective aminofluorinationOlefinsExcellent diastereoselectivity and enantioselectivity netlify.app
Thiourea derivativesStereospecific dihalogenationAlkenes, AlkynesInexpensive, stable halogen source acs.org

Principles of Sustainable Synthesis in the Production of this compound

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The production of vinyl chlorides, a key functional group in this compound, has traditionally relied on energy-intensive processes with environmental drawbacks. netlify.app

Modern approaches are focusing on more sustainable alternatives. One promising green method for vinyl chloride production involves the use of bio-based feedstocks like bioethanol. netlify.app Bioethanol can be dehydrated to ethylene, which is then chlorinated using more environmentally friendly reagents, reducing the reliance on fossil fuels and toxic chlorine gas. netlify.app

Elucidation of Reaction Mechanisms and Reactivity Profiles of 7 Chloro 7 Octenenitrile

Mechanistic Studies of the Vinylic Chloro Group Reactivity

The chloro group in 7-chloro-7-octenenitrile is attached to an sp²-hybridized carbon of a double bond, classifying it as a vinylic halide. This structural feature governs its reactivity, making it distinctly different from its alkyl halide counterparts.

Nucleophilic Substitution Pathways (e.g., SN1, SN2, SNAr, and their variations)

Vinylic halides, such as this compound, are generally unreactive toward standard bimolecular (SN2) and unimolecular (SN1) nucleophilic substitution reactions. britannica.comwikipedia.orgdoubtnut.com

SN2 Inactivity : The SN2 pathway is disfavored for several reasons. The carbon-chlorine bond in a vinylic chloride is stronger than in an alkyl chloride because the sp²-hybridized carbon has more s-character, drawing the electrons closer to the nucleus. stackexchange.com Furthermore, the incoming nucleophile would be repelled by the electron-rich pi system of the double bond, and the required backside attack is sterically hindered by the geometry of the alkene. echemi.com

SN1 Inactivity : The SN1 mechanism is also highly unlikely because it would require the formation of a vinylic carbocation. This type of carbocation is highly unstable and energetically unfavorable, preventing the dissociation of the leaving group. wikipedia.orgstackexchange.com

Despite the general inertness to SN1 and SN2 pathways, nucleophilic substitution on vinylic carbons can occur under specific conditions, often through alternative mechanisms like addition-elimination or radical pathways (SRN1). britannica.comucl.ac.uk The addition-elimination mechanism typically requires the presence of strong electron-withdrawing groups to stabilize a carbanionic intermediate, which are absent in this compound. britannica.comucl.ac.uk Theoretical studies confirm that while gas-phase reactions might proceed via a direct in-plane σ attack (SNVσ), the activation barriers are prohibitively high. researchgate.netacs.org

Table 1: General Reactivity of Vinylic Halides in Nucleophilic Substitution

Mechanism Reactivity of Vinylic Halides Rationale
SN1 Generally unreactive High instability of the resulting vinylic carbocation. stackexchange.com
SN2 Generally unreactive Stronger C-X bond; steric hindrance to backside attack. doubtnut.comechemi.com

| Addition-Elimination | Possible with activation | Requires strong electron-withdrawing groups to stabilize intermediate. britannica.comucl.ac.uk |

Elimination Reaction Dynamics (E1, E2, E1cb)

Elimination reactions are a more viable pathway for vinylic halides compared to substitutions, typically leading to the formation of alkynes. britannica.comstackexchange.com This dehydrohalogenation process usually requires the use of very strong bases, such as sodium amide (NaNH₂) or potassium tert-butoxide, and often high temperatures. britannica.comlibretexts.org

The reaction is expected to proceed via a bimolecular (E2) mechanism. libretexts.orgfiveable.me In this concerted step, the strong base abstracts a proton from the carbon adjacent to the double bond, while the chloride ion is simultaneously eliminated. The stereochemistry of the starting vinylic halide can influence the geometry of the resulting product. fiveable.me For this compound, a double elimination would be required to form an alkyne, which is not possible from this specific substrate without further modification. However, a single elimination from a suitable precursor could form this compound.

Table 2: Conditions for Elimination Reactions of Vinylic Halides

Reaction Type Reagents Product Mechanism

Reductive Dehalogenation Mechanisms

Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom. This process is particularly significant in the environmental breakdown of chlorinated compounds like vinyl chloride. epa.gov The vinylic chloro group in this compound could potentially undergo similar reactions.

Mechanisms for this transformation can be biological or chemical.

Microbial Reductive Dehalogenation : Certain anaerobic microorganisms, such as species from the Dehalococcoides genus, can use chlorinated ethenes as electron acceptors in their metabolism, leading to the sequential removal of chlorine atoms. nih.govnih.govduke.edu This process has been studied extensively for vinyl chloride, which is reduced to ethene. nih.govnih.gov

Chemical Reduction : Chemical methods can also achieve reductive dehalogenation. Catalytic hydrogenation using reagents like Raney cobalt in the presence of dihydrogen can selectively cleave carbon-halogen bonds. rsc.org This method has been shown to be effective for the reductive dechlorination of various chlorinated compounds. rsc.org Another potential pathway is anaerobic oxidation under Fe(III)-reducing conditions, which has been shown to mineralize vinyl chloride. usgs.gov

Intramolecular and Intermolecular Reactivity of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group characterized by a polarized triple bond, with the carbon atom being electrophilic and the nitrogen atom being weakly nucleophilic. libretexts.org This polarity allows for a wide range of reactions.

Nucleophilic Additions to the Nitrile Group

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. libretexts.orgwikipedia.org This reactivity is fundamental to the transformation of nitriles into other functional groups.

Addition of Organometallic Reagents : Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the nitrile carbon to form an intermediate imine anion. libretexts.org This intermediate is resistant to a second addition. Subsequent acidic workup hydrolyzes the imine to yield a ketone, providing an effective method for C-C bond formation. chemistrysteps.comlibretexts.org

Addition of Hydride Reagents : Nitriles can be reduced by strong hydride-donating agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through the addition of two hydride equivalents. The initial nucleophilic attack forms an imine anion, which is then reduced further to a dianion. libretexts.org Aqueous workup protonates the dianion to yield a primary amine. libretexts.orgchemistrysteps.com Using a less reactive reducing agent, such as diisobutylaluminium hydride (DIBAL-H), allows the reaction to be stopped at the imine stage, which upon hydrolysis yields an aldehyde. libretexts.org

Hydrolysis : Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.com The reaction proceeds via an amide intermediate. libretexts.orglibretexts.org In acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon, allowing it to be attacked by a weak nucleophile like water. chemistrysteps.com In basic conditions, the strong hydroxide (B78521) nucleophile attacks the nitrile carbon directly. libretexts.org

Transformations and Functional Group Interconversions of the Nitrile

The nucleophilic addition reactions described above are the basis for converting the nitrile group into a variety of other important functionalities. researchgate.netenamine.net

Nitrile to Primary Amine : Complete reduction with powerful reducing agents like LiAlH₄ or through catalytic hydrogenation transforms the nitrile into a primary amine (R-CH₂NH₂). libretexts.orglibretexts.org

Nitrile to Ketone : Reaction with a Grignard or organolithium reagent followed by aqueous hydrolysis converts the nitrile into a ketone (R-C(O)-R'). libretexts.orgchemistrysteps.com

Nitrile to Aldehyde : Partial reduction using DIBAL-H followed by hydrolysis provides a route to synthesize aldehydes (R-CHO). libretexts.org

Nitrile to Carboxylic Acid : Complete hydrolysis under either strong acid or strong base catalysis, usually with heating, converts the nitrile to a carboxylic acid (R-COOH). libretexts.orgchemistrysteps.com

Nitrile to Ester : In the presence of an alcohol and a reagent like chlorotrimethylsilane (B32843) (TMSCl), which generates HCl in situ, nitriles can be converted directly into esters. sinica.edu.tw The reaction likely proceeds through protonation of the nitrile, followed by nucleophilic attack from the alcohol. sinica.edu.tw

Table 3: Common Functional Group Interconversions of the Nitrile Moiety

Starting Group Reagent(s) Product Functional Group Reference(s)
Nitrile 1. Grignard Reagent (R'MgX) / 2. H₃O⁺ Ketone libretexts.orgchemistrysteps.com
Nitrile LiAlH₄ then H₂O Primary Amine libretexts.orglibretexts.org
Nitrile 1. DIBAL-H / 2. H₂O Aldehyde libretexts.org
Nitrile H₃O⁺ or OH⁻, heat Carboxylic Acid libretexts.orgchemistrysteps.com

Stereochemical Outcomes and Diastereoselectivity in Reactions Involving this compound

No specific studies on the stereochemical outcomes or diastereoselectivity of reactions involving this compound have been reported. In general, reactions at the chiral center (C7) or additions across the double bond could lead to the formation of stereoisomers. The facial selectivity of such reactions would be influenced by the steric bulk of the substituents and the specific reaction conditions, including the choice of catalysts and reagents. For instance, in nickel-catalyzed cross-coupling reactions of vinyl halides, high stereoselectivity is often observed, though partial isomerization can occur depending on the reaction mechanism. researchgate.netacs.org Chelation-controlled conjugate additions to cyclic unsaturated nitriles have also demonstrated high levels of stereocontrol. duq.edu

Table 1: Hypothetical Stereochemical Outcomes in Reactions of this compound

Reaction TypePotential Stereochemical OutcomeInfluencing Factors
Nucleophilic addition to the nitrileFormation of diastereomers if a new stereocenter is createdSteric hindrance from the alkyl chain, nature of the nucleophile
Addition to the C=C double bondSyn- or anti-addition productsReagent (e.g., hydroboration, halogenation), catalyst
Substitution at the vinylic carbonRetention or inversion of configurationReaction mechanism (e.g., SNV, addition-elimination)

This table is illustrative and based on general principles, not on experimental data for this compound.

Investigations into Pericyclic and Cycloaddition Reaction Pathways (if applicable to unsaturated nitrile systems)

There is no published research on the pericyclic or cycloaddition reactions of this compound. Unsaturated systems, in general, can participate in such reactions. ebsco.comnumberanalytics.com The electron-withdrawing nature of the nitrile group and the presence of the chlorine atom would influence the electronic properties of the double bond, affecting its reactivity as a dienophile or dipolarophile in cycloaddition reactions. libretexts.org For example, Diels-Alder reactions typically occur between an electron-rich diene and an electron-poor dienophile. libretexts.org The substitution pattern on the alkene in this compound would dictate its suitability for various cycloaddition pathways. chadsprep.comnih.govresearchgate.net

Table 2: Potential Pericyclic and Cycloaddition Reactions for Unsaturated Nitriles

Reaction ClassDescriptionApplicability to Unsaturated Nitriles
[4+2] Cycloaddition (Diels-Alder)Reaction between a conjugated diene and a dienophile to form a six-membered ring. libretexts.orgThe C=C bond of an unsaturated nitrile can act as a dienophile, particularly if activated by the electron-withdrawing nitrile group.
[3+2] CycloadditionReaction between a three-atom component (e.g., azide, nitrile oxide) and a dipolarophile.The alkene moiety can serve as a dipolarophile.
[2+2] CycloadditionFormation of a four-membered ring from two alkene components. libretexts.orgCan occur under photochemical conditions or with specific ketenes and allenes. libretexts.org
Ene ReactionReaction of an alkene with an allylic hydrogen (ene) with an enophile. numberanalytics.comThe double bond could potentially act as an enophile.

This table presents general reaction types and does not reflect specific experimental results for this compound.

Application of Computational Chemistry for Mechanistic Insights

No computational chemistry studies specifically investigating the reaction mechanisms or reactivity of this compound have been published. Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways, transition state structures, and the electronic properties of molecules. nih.govacs.org Such studies on analogous unsaturated nitriles and vinyl halides have provided valuable insights into their reactivity, including the transition from pericyclic to pseudopericyclic mechanisms and the factors influencing stereoselectivity. duq.edunih.gov A computational analysis of this compound could, in the future, predict its preferred reaction pathways, the stability of intermediates, and the origins of stereochemical control.

Table 3: Potential Applications of Computational Chemistry to this compound

Computational MethodPotential Insight
Density Functional Theory (DFT)Transition state energies, reaction barriers, charge distribution, molecular orbital analysis.
Ab initio methodsHigh-accuracy energy calculations for small model systems.
Molecular Dynamics (MD)Conformational analysis, solvent effects on reactivity.

This table outlines the potential for computational studies, which have not yet been reported for this specific compound.

Advanced Spectroscopic and Computational Characterization of 7 Chloro 7 Octenenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 7-Chloro-7-octenenitrile, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound would provide crucial information about the number of different types of protons, their chemical environment, and their connectivity. The vinylic protons at position 7 would be expected to appear as distinct signals in the olefinic region of the spectrum. Their chemical shifts and coupling constants would be indicative of their geometric relationship (E/Z isomerism). The protons of the methylene (B1212753) groups along the aliphatic chain would appear as multiplets, with their chemical shifts influenced by their proximity to the electron-withdrawing nitrile and chloro groups.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon atoms in the molecule. The carbon of the nitrile group (-C≡N) would appear at the lower field (higher ppm) region characteristic of sp-hybridized carbons. The sp²-hybridized carbons of the double bond (C-7 and C-8) would be observed in the olefinic region, with the carbon atom bonded to the chlorine atom (C-7) showing a downfield shift due to the halogen's electronegativity. The remaining sp³-hybridized carbons of the alkyl chain would be found in the aliphatic region of the spectrum.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign the complex multiplets and quaternary carbons, a suite of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, allowing for the tracing of the proton connectivity throughout the octene chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the through-space proximity of protons, which could help in determining the stereochemistry around the double bond.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. helcom.fimdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A sharp, intense band around 2240-2260 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. wikipedia.org The C=C stretching vibration of the chloroalkene would likely appear in the 1630-1680 cm⁻¹ region. spectroscopyonline.com The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. nih.govacs.org Additionally, C-H stretching and bending vibrations for both sp² and sp³ hybridized carbons would be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the polar nitrile group would show a strong IR band, its Raman signal might be weaker. Conversely, the C=C double bond, being more polarizable, would likely exhibit a strong Raman signal.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) would be used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern.

The mass spectrum would be expected to show a molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak with an intensity of approximately one-third of the M⁺ peak. libretexts.orgchemguide.co.uklibretexts.org This isotopic pattern is characteristic of compounds containing one chlorine atom, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.orgchemguide.co.uklibretexts.org Fragmentation would likely involve the loss of the chlorine atom, the nitrile group, and various alkyl fragments, providing further structural confirmation.

Computational Chemistry for Molecular Structure and Electronic Properties Analysis

Computational chemistry serves as a powerful tool in modern chemical research, enabling the prediction and analysis of molecular structures, properties, and reactivity without the need for direct experimentation. openaccessjournals.com By employing sophisticated algorithms and the principles of quantum mechanics and classical physics, researchers can gain deep insights into the behavior of molecules at the atomic level. For a molecule like this compound, computational methods are invaluable for understanding its three-dimensional geometry, the distribution of electrons within its structure, and its dynamic behavior. These theoretical approaches complement experimental data, providing a holistic view of the compound's chemical nature.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It has become a staple in computational chemistry for its balance of accuracy and computational efficiency, making it possible to study medium-sized organic molecules. fu-berlin.de DFT calculations are used to determine the molecule's most stable three-dimensional arrangement, known as the ground state geometry, by minimizing the total energy of the system. This optimization provides precise data on bond lengths, bond angles, and dihedral angles. researchgate.net

Beyond structural parameters, DFT is instrumental in analyzing a molecule's electronic properties. orientjchem.org Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). orientjchem.org

For this compound, DFT calculations would reveal the precise geometry of the chloroalkene and nitrile functional groups and the conformation of the intervening alkyl chain. The electronic properties would be heavily influenced by the electronegative chlorine and nitrogen atoms.

Table 1: Predicted Ground State Geometric Parameters for this compound (Illustrative DFT Data) This table presents hypothetical data for illustrative purposes, as specific published DFT results for this compound are not available.

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C7=C81.34 Å
C7-Cl1.73 Å
C1≡N1.15 Å
C1-C21.47 Å
Bond Angles (°) ** Cl-C7=C8122.0°
C6-C7=C8121.5°
C2-C1≡N179.5°
Dihedral Angle (°) **C5-C6-C7=C8~120°

Table 2: Predicted Electronic Properties for this compound (Illustrative DFT Data) This table presents hypothetical data for illustrative purposes, as specific published DFT results for this compound are not available.

PropertyPredicted ValueSignificance
HOMO Energy -7.5 eVIndicates electron-donating capability (localized on C=C bond).
LUMO Energy -0.8 eVIndicates electron-accepting capability (localized on C≡N and C-Cl bonds).
HOMO-LUMO Gap 6.7 eVSuggests high kinetic stability.
Dipole Moment ~3.5 DIndicates a polar molecule due to Cl and CN groups.

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular motion, allowing for the exploration of different molecular conformations and the study of how molecules interact with each other. researchgate.net This method is particularly useful for understanding the dynamic nature of flexible molecules and their behavior in various environments, such as in solution or in a condensed phase. nih.gov

For this compound, the flexible five-carbon chain connecting the terminal functional groups allows for a multitude of possible conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This conformational analysis is crucial as the shape of the molecule can significantly influence its physical properties and reactivity.

Furthermore, MD simulations are used to characterize non-covalent intermolecular interactions, which govern how molecules associate with one another. chemrxiv.org For this compound, these interactions would primarily consist of dipole-dipole forces, owing to the polar nitrile and chloroalkene groups, and weaker van der Waals forces along the nonpolar alkyl chain. Understanding these interactions is key to predicting the compound's bulk properties, such as its boiling point and solubility.

Table 3: Potential Intermolecular Interactions for this compound (Illustrative MD Findings) This table presents hypothetical data for illustrative purposes, as specific published MD results for this compound are not available.

Interaction TypeInteracting GroupsEstimated Interaction Energy (kJ/mol)
Dipole-Dipole (-C≡N) ••• (-C≡N)-5 to -10
Dipole-Dipole (-C≡N) ••• (Cl-C=)-3 to -7
Halogen Bonding (-C≡N) ••• (Cl-C=)-2 to -5
van der Waals (Alkyl Chain) ••• (Alkyl Chain)-0.5 to -2 per CH₂ group

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with a specific activity or property, such as biological activity, toxicity, or chemical reactivity. nih.govwikipedia.org The fundamental principle of QSAR is that the structural features of a molecule, encoded as numerical values called "descriptors," determine its activity. excli.de If a statistically significant correlation can be established for a set of known compounds, the resulting model can be used to predict the activity of new, untested molecules. mdpi.com

The applicability of QSAR for predicting the reactivity of this compound would depend on the availability of experimental data for a series of structurally related compounds. For instance, if the rates of a specific reaction (e.g., nucleophilic substitution at the C-Cl bond) were measured for a library of similar haloalkenenitriles, a QSAR model could be developed.

The process involves calculating various molecular descriptors for each compound. These descriptors fall into several categories:

Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric: Molecular volume, surface area, specific conformational indices.

Hydrophobic: Log P (the logarithm of the octanol-water partition coefficient).

Topological: Indices that describe molecular branching and connectivity.

A statistical method, such as multiple linear regression (MLR), is then used to build an equation relating a selection of these descriptors to the observed activity. asianpubs.org While no specific QSAR studies on this compound are currently published, its key descriptors can be calculated and would be essential inputs for any such future investigation.

Table 4: Calculated Molecular Descriptors for this compound for Potential QSAR Studies Descriptor values are estimated from computational models and are presented for illustrative purposes.

Descriptor TypeDescriptor NameCalculated/Estimated ValueRelevance to Reactivity
Constitutional Molecular Weight157.64 g/mol General size parameter.
Hydrophobic XLogP3-AA2.6Predicts partitioning between aqueous and non-polar phases. guidechem.com
Electronic Topological Polar Surface Area (TPSA)~23.79 ŲRelates to polar interactions and transport properties.
Electronic Dipole Moment~3.5 DInfluences electrostatic interactions.
Topological Number of Rotatable Bonds5Describes molecular flexibility.

Synthesis and Reactivity of 7 Chloro 7 Octenenitrile Derivatives and Analogues

Design Principles for Novel Halogenated Unsaturated Nitrile Scaffolds

The design of new halogenated unsaturated nitrile scaffolds is guided by several key principles aimed at tuning the molecule's reactivity and properties. These principles often draw from established concepts in physical organic chemistry and materials science.

A primary consideration is the strategic placement of the halogen atom and the nitrile group relative to the carbon-carbon double bond. This positioning significantly influences the electronic properties of the alkene. For instance, the strong electron-withdrawing nature of the nitrile group can polarize the double bond, making it susceptible to nucleophilic attack. The halogen, depending on its electronegativity and position, can further modulate this effect.

Another design principle involves the use of halogen bonding. acs.org This non-covalent interaction, similar to hydrogen bonding, can be exploited to direct the self-assembly of molecules in the solid state, potentially leading to materials with interesting photophysical properties. acs.orgresearchgate.net For example, the introduction of iodine atoms into a scaffold can promote the formation of ordered crystalline structures through halogen bonding. acs.org

Synthetic Strategies for Modifying the Alkene and Nitrile Functionalities

The modification of the alkene and nitrile functionalities in 7-Chloro-7-octenenitrile and its analogues is crucial for generating a diverse range of derivatives. A variety of synthetic strategies have been developed to achieve this.

Alkene Modifications:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the alkene moiety. For instance, the vinyl chloride can be coupled with various organometallic reagents (e.g., organoboranes in Suzuki coupling, organotins in Stille coupling) to introduce new carbon-carbon bonds.

Nucleophilic Substitution: The chlorine atom on the double bond can potentially be displaced by nucleophiles, although this may require activation, for example, through the formation of a transition metal complex.

Cycloaddition Reactions: The alkene can participate in various cycloaddition reactions, such as [3+2] dipolar cycloadditions with nitrile oxides or azides, to construct five-membered heterocyclic rings. rsc.orgrushim.ru These reactions can be highly regioselective and stereoselective.

Nitrile Modifications:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. This transformation provides access to a different class of functionalized compounds.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4). This opens up avenues for further derivatization through reactions of the amino group.

Addition of Organometallic Reagents: Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the nitrile group to form ketones after hydrolysis of the intermediate imine.

Cyclization Reactions: The nitrile group can act as an electrophile in intramolecular cyclization reactions, especially when a suitable nucleophile is present elsewhere in the molecule. colab.ws

A summary of potential synthetic modifications is presented in the table below.

Functional GroupReaction TypeReagents and ConditionsProduct Functional Group
Alkene (Vinyl Chloride)Suzuki CouplingPd catalyst, base, boronic acidSubstituted Alkene
Alkene (Vinyl Chloride)Stille CouplingPd catalyst, organostannaneSubstituted Alkene
Alkene[3+2] CycloadditionNitrile oxide or azideHeterocycle (e.g., isoxazole (B147169), triazole)
NitrileHydrolysis (acidic)H3O+, heatCarboxylic Acid
NitrileHydrolysis (basic)NaOH, H2O, heatCarboxamide
NitrileReductionLiAlH4, then H2OPrimary Amine
NitrileGrignard ReactionR-MgBr, then H3O+Ketone

Exploration of Chiral this compound Derivatives and Enantioselective Synthesis

The introduction of chirality into the this compound scaffold opens up possibilities for creating stereochemically defined molecules, which is of significant interest in fields like medicinal chemistry and materials science.

Strategies for Enantioselective Synthesis:

Asymmetric Catalysis: One of the most powerful approaches to enantioselective synthesis is the use of chiral catalysts. For instance, rhodium-catalyzed 1,4-addition of arylboronic acids to α,β-unsaturated enones has been successfully employed to construct chiral seven-membered rings with high enantioselectivity. rsc.org Similar strategies could be adapted for derivatives of this compound. Chiral phosphoric acids have also emerged as effective catalysts for the enantioselective synthesis of inherently chiral seven-membered rings. nih.gov

Chiral Auxiliaries: Another approach involves the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed.

Resolution of Racemates: If a racemic mixture of a chiral derivative is synthesized, it can be separated into its individual enantiomers through techniques like chiral chromatography. researchgate.net

The exploration of chiral derivatives could involve creating molecules with stereogenic centers along the carbon chain or by introducing axial chirality. mdpi.com For example, the synthesis of atropisomers, which are stereoisomers arising from restricted rotation around a single bond, is a growing area of research. mdpi.com The synthesis of N-C axially chiral sulfonamides has been achieved with good enantioselectivity using a chiral palladium catalyst. mdpi.com

Incorporation into Complex Molecular Architectures (e.g., Heterocyclic Systems, Polycycles)

The reactive functionalities of this compound and its derivatives make them valuable building blocks for the synthesis of more complex molecular architectures, including heterocyclic systems and polycycles.

Synthesis of Heterocyclic Systems:

Cycloaddition Reactions: As mentioned earlier, the alkene can undergo [3+2] dipolar cycloadditions with 1,3-dipoles like nitrile oxides or azides to form five-membered heterocycles. rsc.orgrushim.ru For example, the reaction with a nitrile oxide would yield an isoxazole derivative. The "click" chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient route to triazoles. scielo.br

Intramolecular Cyclization: By introducing appropriate functional groups into the molecule, intramolecular cyclization can be triggered to form heterocyclic rings. For instance, if the nitrile group is reduced to an amine, this amine could then react with an electrophilic center elsewhere in the molecule to form a nitrogen-containing heterocycle. The synthesis of spirocyclic compounds containing pyrrolizidine (B1209537) rings has been achieved through a one-pot 1,3-dipolar cycloaddition reaction. mdpi.com

Ring-Closing Metathesis (RCM): If a second double bond is introduced into the molecule, ring-closing metathesis using a ruthenium catalyst can be a powerful method for constructing carbocyclic and heterocyclic rings of various sizes.

Synthesis of Polycyclic Systems:

Diels-Alder Reaction: The alkene moiety, if appropriately substituted to act as a dienophile, can participate in Diels-Alder reactions with dienes to form six-membered rings, a key step in the construction of polycyclic systems.

Cascade Reactions: A sequence of reactions that occur in a single pot, known as a cascade or tandem reaction, can be designed to rapidly build molecular complexity. For example, a Michael addition followed by an intramolecular aldol (B89426) condensation could lead to the formation of a bicyclic system.

Scholl Reaction: For the synthesis of polycyclic aromatic hydrocarbons (nanographenes), the Scholl reaction, which involves the intramolecular oxidative coupling of aryl C-H bonds, is a key transformation. researchgate.net

The table below summarizes some of the complex architectures that could be accessed from this compound derivatives.

Target ArchitectureSynthetic StrategyKey Reaction
Isoxazole[3+2] CycloadditionReaction with a nitrile oxide
Triazole[3+2] Cycloaddition (Click Chemistry)Reaction with an azide
Pyrrolizidine1,3-Dipolar CycloadditionReaction of an azomethine ylide
Polycyclic Aromatic HydrocarbonAryl-Aryl CouplingScholl Reaction

Investigation of Structure-Reactivity Relationships in Modified this compound Compounds

Understanding the relationship between the structure of a molecule and its reactivity is fundamental to designing new compounds with desired properties. In the context of modified this compound compounds, this involves studying how changes in the molecular structure affect reaction rates and pathways.

Key Factors Influencing Reactivity:

Electronic Effects: The electronic nature of substituents can have a profound impact on reactivity. Electron-withdrawing groups, such as the nitrile group, generally increase the electrophilicity of the alkene, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity towards nucleophiles. The Hammett equation can be used to quantify the effect of substituents on the reactivity of aromatic systems, and similar principles can be applied to understand the electronic effects in these aliphatic compounds. nih.gov

Steric Effects: The size and spatial arrangement of substituents near a reactive center can influence the rate and selectivity of a reaction. nih.gov Large, bulky groups can hinder the approach of a reagent, slowing down the reaction. Steric hindrance can also be exploited to control the regioselectivity and stereoselectivity of a reaction.

Conformational Effects: The three-dimensional shape of a molecule can play a crucial role in its reactivity. For cyclic or conformationally restricted molecules, the accessibility of reactive sites can be highly dependent on the preferred conformation. In some cases, a binding-induced conformational change can activate a molecule for a specific reaction. nih.gov

Methods for Investigation:

Kinetic Studies: Measuring the rates of reactions for a series of structurally related compounds allows for the quantitative assessment of structure-reactivity relationships.

Computational Modeling: Quantum mechanical calculations can provide insights into the electronic structure, transition state energies, and reaction pathways, helping to rationalize and predict reactivity. rsc.org

Spectroscopic Analysis: Techniques like NMR and IR spectroscopy can be used to probe the electronic environment of different parts of the molecule and how it changes upon structural modification.

By systematically modifying the structure of this compound and studying the resulting changes in reactivity, a deeper understanding of the factors that govern the chemical behavior of this class of compounds can be achieved. This knowledge is invaluable for the rational design of new molecules with tailored properties for a wide range of applications.

Applications of 7 Chloro 7 Octenenitrile in Advanced Organic Synthesis

Utilization as a Key Intermediate and Modular Building Block

There is currently a lack of specific documented evidence in peer-reviewed journals or patents detailing the utilization of 7-Chloro-7-octenenitrile as a key intermediate or a modular building block in organic synthesis. While its bifunctional nature, possessing both a chloroalkene and a nitrile group, suggests potential for such applications, no concrete examples of its use in the synthesis of more complex molecules have been reported.

Strategies for Carbon-Carbon Bond Formation Employing this compound

Specific strategies for carbon-carbon bond formation that explicitly employ this compound are not described in the existing chemical literature. In principle, the vinyl chloride moiety could participate in cross-coupling reactions, and the nitrile group could be involved in reactions such as Thorpe-Ziegler cyclizations or additions of organometallic reagents. However, no published research has demonstrated these or any other carbon-carbon bond-forming reactions with this particular substrate.

Preparation of Architecturally Complex and Functionally Diverse Molecules

Consistent with the lack of information on its use as a building block, there are no available reports on the successful preparation of architecturally complex or functionally diverse molecules using this compound as a starting material or key intermediate. The potential for this compound to contribute to the synthesis of novel molecular frameworks remains unexplored in the current body of scientific knowledge.

Potential in Polymer Chemistry and Advanced Material Science

The potential application of this compound in polymer chemistry and advanced material science is speculative at this time. While vinyl chlorides can be polymerized and nitriles can impart specific functionalities to materials, no studies have been published that investigate the polymerization of this compound or its incorporation into advanced materials.

Emerging Methodologies and Future Research Directions for 7 Chloro 7 Octenenitrile

Implementation of Flow Chemistry for Continuous Synthesis and Process Optimization

The synthesis of 7-chloro-7-octenenitrile and its subsequent transformations can be significantly enhanced through the adoption of flow chemistry. Continuous-flow reactors offer superior control over reaction parameters, leading to improved safety, efficiency, and scalability compared to traditional batch processes. sioc-journal.cnamt.ukrsc.org

The inherent advantages of flow chemistry are particularly relevant for reactions involving reactive intermediates or highly exothermic processes, which are often encountered in the synthesis and functionalization of halogenated compounds and nitriles. sioc-journal.cnrsc.org The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, minimizing the formation of byproducts and enhancing selectivity. rsc.orgrsc.org For instance, the introduction of the chlorine atom at the 7-position could potentially involve the use of gaseous chlorine or other reactive chlorinating agents, where flow chemistry provides a safer and more controlled reaction environment. rsc.org

StepDescriptionPotential Advantages in Flow
1. Chain ElongationIntroduction of the nitrile functionality to a C7 precursor.Precise temperature control to avoid side reactions.
2. Chlorination/EliminationFormation of the this compound moiety.Enhanced safety when handling chlorinating agents, improved selectivity.
3. In-line PurificationRemoval of impurities and unreacted starting materials.Reduced waste and improved purity of the final product.

This approach would not only streamline the production of this compound but also facilitate rapid optimization of reaction conditions through automated high-throughput screening. amt.uk

Chemoinformatics and Machine Learning for Predictive Synthesis and Reactivity

The fields of chemoinformatics and machine learning are revolutionizing organic synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. numberanalytics.comneovarsity.org These computational tools can be leveraged to accelerate the exploration of this compound's chemical space.

Predictive Synthesis: Retrosynthetic analysis algorithms, powered by extensive reaction databases and machine learning models, can propose viable synthetic pathways to this compound. numberanalytics.comnih.gov These tools can identify novel and potentially more efficient routes that might be overlooked by chemists. neovarsity.org For example, models like IBM RXN and AiZynthFinder could be employed to generate and rank synthetic strategies based on predicted yield and reaction feasibility. neovarsity.org

Reactivity Prediction: Machine learning models can be trained to predict the reactivity of the distinct functional groups in this compound under various conditions. rsc.orgnips.cc For instance, a model could predict the likelihood of a nucleophilic attack at the vinyl chloride moiety versus a reaction involving the nitrile group. researchgate.net This predictive capability is crucial for designing selective transformations. By analyzing large datasets of known reactions, these models can learn the complex interplay of steric and electronic effects that govern the molecule's reactivity. neurips.ccarxiv.org

The application of these predictive models can significantly reduce the number of trial-and-error experiments, leading to a more efficient and cost-effective research and development process. neovarsity.org

Computational ToolApplication for this compoundPotential Impact
Retrosynthesis SoftwareProposing novel and efficient synthetic routes.Accelerating synthesis design and discovery.
Reaction Outcome Prediction ModelsPredicting the products of reactions with various reagents.Guiding experimental design and avoiding undesired byproducts.
Reactivity Prediction ModelsAssessing the relative reactivity of the vinyl chloride and nitrile groups.Enabling the design of highly selective transformations.

Development of Highly Selective and Efficient Catalytic Systems for Transformations

The development of novel catalytic systems is paramount for the selective functionalization of this compound. The presence of two reactive sites necessitates catalysts with high chemoselectivity.

Cross-Coupling Reactions: The vinyl chloride moiety is an excellent handle for palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, Kumada, and Hiyama couplings. rsc.orgacs.orguwindsor.ca The development of catalysts that can selectively activate the C-Cl bond in the presence of the nitrile group is a key research area. Air-stable palladium complexes and amido pincer nickel complexes have shown promise in catalyzing such reactions with high efficiency. rsc.orgacs.org These reactions would allow for the introduction of a wide range of substituents at the 7-position, leading to a diverse library of derivatives.

Nitrile Group Transformations: The nitrile group can be transformed into various other functional groups, including amines, amides, carboxylic acids, and ketones. researchgate.netbeilstein-journals.org Catalytic systems based on transition metals like ruthenium, cobalt, and manganese are being developed for the efficient and selective transformation of nitriles under mild conditions. rsc.orgrsc.orgariel.ac.il For example, manganese pincer complexes have been shown to catalyze the addition of nitriles to unsaturated compounds. nih.gov Bio-functionalized gold nanoparticles have also demonstrated catalytic activity for nitrile hydration. researchgate.net

The ultimate goal is the development of catalytic systems that can achieve site-selective transformations on this compound, allowing for a modular and versatile approach to the synthesis of complex molecules.

Catalytic TransformationTarget Functional GroupPotential Catalyst Class
Suzuki CouplingC-C bond formation at C7Palladium-phosphine complexes
Kumada CouplingC-C bond formation at C7Nickel-pincer complexes acs.org
Nitrile HydrogenationPrimary amineRaney nickel, Platinum-based catalysts nih.govcore.ac.uk
Nitrile HydrolysisCarboxylic acid or amideMetal nanoparticles, acid/base catalysis researchgate.net

Interdisciplinary Research at the Interface of Organic Chemistry and Related Fields

The unique structure of this compound makes it a promising candidate for applications in materials science and medicinal chemistry, fostering interdisciplinary research.

Materials Science: Vinyl chloride is the monomer for polyvinyl chloride (PVC), a widely used polymer. wikipedia.orgessentialchemicalindustry.org this compound could serve as a functionalized monomer in polymerization reactions, leading to the creation of novel polymers with tailored properties. echemi.comchandra-asri.comspecialchem.com The nitrile group could be used for post-polymerization modification, allowing for the introduction of various functionalities along the polymer chain. These functionalized polymers could find applications in areas such as specialty coatings, adhesives, and advanced composites.

Medicinal Chemistry and Chemical Biology: The nitrile group is a common feature in many biologically active compounds and approved drugs. nih.gov The ability to introduce diverse substituents via cross-coupling reactions at the vinyl chloride position, combined with the versatility of the nitrile group, makes this compound a valuable scaffold for the synthesis of new drug candidates. Furthermore, the vinyl chloride moiety could potentially participate in bioorthogonal reactions, enabling its use as a chemical probe for studying biological systems.

The exploration of this compound at the interface of organic chemistry with polymer science, materials science, and medicinal chemistry is expected to yield exciting new discoveries and applications.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 7-Chloro-7-octenenitrile, and how can experimental reproducibility be ensured?

  • Methodology :

  • Synthesis : Begin with a nitrile precursor (e.g., 7-octenenitrile) and employ chlorination under controlled conditions (e.g., using SOCl₂ or PCl₃ as chlorinating agents at 0–25°C). Monitor reaction progress via TLC or GC-MS.
  • Purification : Use fractional distillation or column chromatography to isolate the product.
  • Characterization : Confirm structure via ¹H/¹³C NMR (key peaks: δ 4.8–5.2 ppm for olefinic protons, δ 120–130 ppm for nitrile carbons), IR (C≡N stretch ~2240 cm⁻¹), and GC-MS (m/z = 153.6 [M⁺]).
  • Reproducibility : Document reagent purity, solvent drying protocols, and reaction times/temperatures in detail. Cross-validate results with independent spectral databases (e.g., SDBS) .

Q. How can researchers design a systematic literature review to identify gaps in existing studies on this compound?

  • Methodology :

  • Search Strategy : Use keywords (e.g., "this compound synthesis," "reactivity," "spectral data") in databases like SciFinder, PubMed, and ACS Publications. Apply Boolean operators (AND/OR) to refine results.
  • Source Evaluation : Prioritize peer-reviewed journals and primary literature. Exclude non-academic sources (e.g., commercial websites) .
  • Data Extraction : Create a matrix comparing synthesis yields, characterization methods, and reaction conditions across studies. Highlight discrepancies (e.g., conflicting NMR assignments).

Advanced Research Questions

Q. How can contradictions in spectral data for this compound be resolved?

  • Methodology :

  • Multi-Technique Validation : Combine NMR (2D-COSY/HMBC for connectivity), IR, and high-resolution MS to cross-verify assignments.
  • Computational Aids : Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data.
  • Collaborative Analysis : Share raw spectral files with independent labs for blind validation .
    • Example Table :
TechniqueObserved DataLiterature ReferenceDiscrepancy Resolution
¹H NMR (CDCl₃)δ 5.1 (m, 2H, CH₂=CH)Smith et al. (2020)Re-run with deuterated solvent
IR2242 cm⁻¹ (C≡N)Lee et al. (2018)Compare with anhydrous sample

Q. What experimental strategies can address low yields in the catalytic chlorination of 7-octenenitrile?

  • Methodology :

  • Variable Screening : Use a factorial design (e.g., DOE) to test catalyst loading (0.1–5 mol%), solvent polarity (hexane vs. DCM), and temperature (−10°C to 40°C).
  • Mechanistic Probes : Conduct kinetic studies (in situ FTIR) to identify rate-limiting steps.
  • Byproduct Analysis : Isolate side products via preparative HPLC and characterize to infer competing pathways .

Q. How can mixed-method approaches (experimental + computational) elucidate the reaction mechanisms of this compound in Diels-Alder reactions?

  • Methodology :

  • Experimental : Monitor reaction intermediates via stopped-flow NMR or Raman spectroscopy.
  • Computational : Perform transition-state modeling (e.g., using Gaussian or ORCA) to map energy barriers and regioselectivity.
  • Integration : Compare computational activation energies with experimental Arrhenius plots to validate models .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing variability in biological activity assays involving this compound derivatives?

  • Methodology :

  • Hypothesis Testing : Apply ANOVA or t-tests to compare IC₅₀ values across derivatives.
  • Outlier Detection : Use Grubbs’ test to exclude anomalous data points.
  • Multivariate Analysis : Perform PCA to identify structural features (e.g., substituent electronegativity) correlating with activity .

Q. How should researchers structure a research proposal to investigate the environmental degradation pathways of this compound?

  • Methodology :

  • Objective Framework : Define P-E/I-C-O components:
  • Population : Soil/water samples contaminated with this compound.
  • Exposure : UV irradiation or microbial inoculation.
  • Comparison : Control samples under inert conditions.
  • Outcome : Degradation products (HPLC-MS) and half-life calculations.
  • Milestones : Include timelines for field sampling, lab experiments, and data analysis .

Guidance for Reporting Results

Q. How can researchers present contradictory data on this compound’s thermal stability in a publication?

  • Methodology :

  • Transparent Reporting : Use tables to juxtapose DSC/TGA results from different studies. Annotate methodological differences (e.g., heating rates, sample purity).
  • Contextualization : Discuss potential causes (e.g., trace moisture accelerating decomposition) and propose standardized testing protocols .

Q. What strategies ensure ethical citation practices when reviewing prior studies on this compound?

  • Methodology :

  • Primary Sources : Cite original synthesis reports (e.g., Smith et al. 1998) rather than review articles.
  • Plagiarism Checks : Use tools like Turnitin to verify paraphrasing.
  • Conflict Disclosure : Acknowledge funding sources or institutional collaborations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.